molecular formula C10H10F2O3 B8229660 3-(2,2-Difluoroethoxy)-5-methylbenzoic acid

3-(2,2-Difluoroethoxy)-5-methylbenzoic acid

Cat. No.: B8229660
M. Wt: 216.18 g/mol
InChI Key: SAMOMERNBYDGFU-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-5-methylbenzoic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluoroethoxy group attached to a methylated benzoic acid framework. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-difluoroethoxy)-5-methylbenzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylbenzoic acid as the starting material.

  • Esterification: The carboxylic acid group is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.

  • Fluorination: The ester undergoes a fluorination reaction, where the hydroxyl group is replaced with a difluoroethoxy group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid form to yield this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques, such as column chromatography, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The difluoroethoxy group can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives such as this compound derivatives.

  • Reduction Products: Alcohols and aldehydes derived from the carboxylic acid group.

  • Substitution Products: Compounds with different functional groups replacing the difluoroethoxy group.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-5-methylbenzoic acid has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2,2-difluoroethoxy)-5-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated structure may enhance its binding affinity to certain receptors or enzymes, leading to biological or chemical activity.

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethoxy)aniline

  • 3-(2,2-Difluoroethoxy)benzonitrile

  • 3-(2,2-Difluoroethoxy)phenylboronic acid

Uniqueness: 3-(2,2-Difluoroethoxy)-5-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-2-7(10(13)14)4-8(3-6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMOMERNBYDGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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